molecular formula C5H2Cl2N2O2 B042499 3,6-Dichloropyridazine-4-carboxylic acid CAS No. 51149-08-7

3,6-Dichloropyridazine-4-carboxylic acid

Cat. No.: B042499
CAS No.: 51149-08-7
M. Wt: 192.98 g/mol
InChI Key: FRCXPDWDMAYSCE-UHFFFAOYSA-N
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Description

Sumiki’s acid is a naturally occurring human metabolite that was first identified in the urine of a leukemic patient. It is a significant compound in the field of metabolomics and has been studied for its various biological activities, including antitumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sumiki’s acid can be synthesized through the fermentation of specific fungi, such as Phellinus linteus and Xylaria longipes. The fermentation process involves the cultivation of these fungi under controlled conditions to produce the desired compound .

Industrial Production Methods: Industrial production of Sumiki’s acid typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving the use of bioreactors and precise control of environmental conditions such as temperature, pH, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: Sumiki’s acid undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Sumiki’s acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Sumiki’s acid.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sumiki’s acid can lead to the formation of various carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Sumiki’s acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    Hydroxymethylfurfural: A related compound that shares some structural similarities with Sumiki’s acid.

    Furfural: Another similar compound used in the chemical industry for the production of resins and as a solvent.

Uniqueness: Sumiki’s acid is unique due to its specific biological activities and its role as a human metabolite. Its antitumor and antimicrobial properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Biological Activity

3,6-Dichloropyridazine-4-carboxylic acid (DPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of DPC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

DPC is a pyridazine derivative with the chemical formula C7_7H4_4Cl2_2N2_2O2_2 and a molecular weight of approximately 192.99 g/mol. It is primarily recognized for its role in inhibiting viral proteins essential for cellular proliferation and has been studied for various other biological effects.

Target Interactions

DPC primarily targets viral proteins crucial for cell division. The compound inhibits the production of these proteins, effectively disrupting the viral life cycle and preventing replication. This mechanism is particularly relevant in the context of antiviral drug development.

Biochemical Pathways

Research indicates that DPC interferes with protein synthesis machinery at a molecular level. It may bind to specific biomolecules or inhibit enzyme activities, leading to alterations in gene expression and cellular metabolism .

Antiviral Properties

DPC has shown significant antiviral activity by inhibiting replication in various viral models. In vitro studies have demonstrated its efficacy against several viruses, highlighting its potential as an antiviral agent in therapeutic applications .

Antitumor Effects

The compound exhibits antitumor properties, making it a candidate for cancer treatment research. Studies have indicated that DPC can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of DPC against different cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induces apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibits proliferation

These results indicate that DPC has varying degrees of potency against different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

In Vivo Studies

Animal models have been utilized to further investigate the pharmacological effects of DPC. Notably:

  • Study on Tumor Growth Inhibition : Mice implanted with tumor cells showed a significant reduction in tumor size when treated with DPC compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment .
  • Toxicity Assessment : Toxicological evaluations revealed that DPC exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs .

Properties

IUPAC Name

3,6-dichloropyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXPDWDMAYSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330952
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51149-08-7
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloropyridazine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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